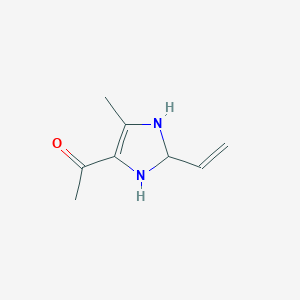
Titanate(2-), bis(ditridecyl phosphito-kappaO'')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is a complex organotitanium compound. It is known for its unique structure, which includes multiple phosphito and alcoholato ligands. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen typically involves the reaction of titanium tetrachloride with ditridecyl phosphite and 2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phosphito and alcoholato ligands can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a wide range of titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance coatings, adhesives, and composites due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism by which Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen exerts its effects involves the interaction of its titanium center with various molecular targets. The phosphito and alcoholato ligands play a crucial role in stabilizing the titanium center and facilitating its reactivity. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the desired reaction products.
Comparación Con Compuestos Similares
Similar Compounds
- Titanate(2-), bis(dioctyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
- Titanate(2-), bis(dibutyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
Uniqueness
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is unique due to its specific combination of phosphito and alcoholato ligands. This combination imparts distinct reactivity and stability to the compound, making it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in certain catalytic and industrial processes due to its enhanced chemical properties.
Propiedades
Número CAS |
68443-94-7 |
|---|---|
Fórmula molecular |
C64H132O10P2Ti |
Peso molecular |
1171.5 g/mol |
Nombre IUPAC |
ditridecyl phosphite;[hydroxy(tridecoxy)phosphanyl]-tridecyloxidanium;propan-2-olate;prop-2-en-1-olate;titanium(4+) |
InChI |
InChI=1S/C26H55O3P.C26H54O3P.C3H7O.3C3H5O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3(2)4;3*1-2-3-4;/h27H,3-26H2,1-2H3;3-26H2,1-2H3;3H,1-2H3;3*2H,1,3H2;/q;5*-1;+4/p+1 |
Clave InChI |
KZUYVBRTJJYXQU-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCC[OH+]P(O)OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)





![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)



![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)
